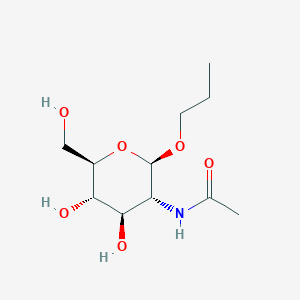

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKFRTNUONNUBH-ISUQUUIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596398 |

Source

|

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70832-36-9 |

Source

|

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside synthesis and properties

An In-Depth Technical Guide to Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Propyl β-D-GlcNAc), a key N-acetylglucosamine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, and its critical role in modern glycobiology and therapeutic research.

Introduction: The Significance of Propyl β-D-GlcNAc

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic monosaccharide derivative that holds significant value in biochemical and biomedical research.[1] As an analogue of N-acetylglucosamine (GlcNAc), one of the most abundant monosaccharides in nature, it serves as an essential tool for probing the complex world of carbohydrates. The propyl aglycone provides a simple, hydrophobic handle that makes it distinct from its endogenous counterparts, allowing it to be used as a chemical probe, a building block for more complex molecules, or a substrate for enzymatic studies.[2][3] Its applications range from the synthesis of oligosaccharides to the investigation of protein-carbohydrate interactions and the development of novel therapeutic agents.[4]

Physicochemical Properties

The fundamental properties of Propyl β-D-GlcNAc are critical for its application in experimental settings. These characteristics dictate its handling, solubility in various solvent systems, and its behavior in analytical procedures.

| Property | Value | Reference(s) |

| CAS Number | 70832-36-9 | [2][3][5] |

| Molecular Formula | C₁₁H₂₁NO₆ | [2][5] |

| Molecular Weight | 263.29 g/mol | [2][3][5] |

| Appearance | White Crystalline Solid | [5] |

| Melting Point | 186-189 °C (decomposes) | [5] |

| Solubility | Soluble in Water, Methanol, DMSO | [5][6] |

| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | [5] |

Chemical Synthesis: A Guided Protocol

The synthesis of Propyl β-D-GlcNAc is a classic example of stereoselective glycosylation. The methodology leverages the unique properties of the N-acetyl group at the C-2 position to ensure the formation of the desired β-anomer. This phenomenon, known as neighboring group participation, is a cornerstone of carbohydrate chemistry.

The following protocol describes a reliable, multi-step synthesis starting from commercially available N-acetyl-D-glucosamine.

Synthesis Workflow Diagram

Caption: Multi-step chemical synthesis of Propyl β-D-GlcNAc.

Step-by-Step Experimental Protocol

Step 1: Per-O-acetylation of N-Acetyl-D-glucosamine

-

Objective: To protect all hydroxyl groups as acetate esters. This prevents them from reacting in subsequent steps and enhances solubility in organic solvents.

-

Procedure:

-

Suspend N-acetyl-D-glucosamine (1.0 eq) in a flask containing pyridine (5.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (5.0 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by pouring it into ice-water.

-

Extract the product with dichloromethane (DCM), wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the per-O-acetylated product.

-

Step 2: Formation of the Glycosyl Chloride

-

Objective: To activate the anomeric carbon by converting the C-1 acetate into a more reactive leaving group (chloride). This creates the glycosyl donor.

-

Procedure:

-

Dissolve the dried per-O-acetylated GlcNAc from Step 1 in a minimal amount of acetyl chloride or a saturated solution of HCl gas in acetic anhydride.

-

Stir the reaction at room temperature for several hours, monitoring by TLC until the starting material is consumed.

-

Co-evaporate the solvent with toluene under reduced pressure to remove excess acid, yielding the crude glycosyl chloride. This intermediate is typically used immediately without further purification.

-

Step 3: Stereoselective β-Glycosylation

-

Objective: To couple the glycosyl donor with propanol. The N-acetyl group at C-2 participates to form an oxazolinium ion intermediate, which blocks the α-face of the sugar ring. Nucleophilic attack by propanol can then only occur from the β-face, resulting in the desired 1,2-trans-glycoside (β-anomer).[7]

-

Procedure:

-

Dissolve the crude glycosyl chloride (1.0 eq) and propanol (1.5 eq) in anhydrous DCM or toluene.

-

Add a silver salt promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) (1.2 eq), to the mixture.

-

Stir the reaction in the dark at room temperature until TLC analysis indicates the formation of the product.

-

Filter the reaction mixture through a pad of Celite to remove silver salts.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the protected propyl glycoside.[8]

-

Step 4: Zemplén Deacetylation

-

Objective: To remove the acetate protecting groups to yield the final target compound.

-

Procedure:

-

Dissolve the purified, protected glycoside from Step 3 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 M in methanol).

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter the resin, and wash with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized (e.g., from ethanol/ether) to yield pure Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1) is a key diagnostic signal, expected to appear as a doublet around δ 4.3-4.5 ppm with a large coupling constant (³J(H1,H2) ≈ 8-9 Hz), confirming the β-configuration. Signals for the propyl group (triplet, sextet, triplet) will be present in the upfield region.

-

¹³C NMR: The anomeric carbon (C-1) signal will appear around δ 100-102 ppm. Signals for the propyl group carbons and the six pyranose ring carbons will also be present in their characteristic regions.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected mass for the sodium adduct [C₁₁H₂₁NO₆+Na]⁺ is approximately 286.1261 m/z.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic broad absorption for O-H stretching (~3300-3400 cm⁻¹), N-H stretching (~3280 cm⁻¹), and strong C=O stretching for the amide group (~1640 cm⁻¹).

Applications in Research and Drug Development

The utility of Propyl β-D-GlcNAc is broad, reflecting the central role of its parent molecule, GlcNAc, in biology.

Workflow for Application in Glycobiology

Caption: Key applications of Propyl β-D-GlcNAc in research.

-

Synthetic Intermediate: Propyl β-D-GlcNAc serves as a valuable glycosyl acceptor.[3] Its free hydroxyl groups at the C-3, C-4, and C-6 positions can be selectively protected and then used for the enzymatic or chemical synthesis of more complex oligosaccharides and glycoconjugates. It has been specifically identified as a substrate for enzymes like the Mesorhizobium loti chitin oligosaccharide synthase NodC.[3]

-

Enzyme Inhibition and Substrate Specificity: The compound and its derivatives are used to study the activity and specificity of glycoside hydrolases (e.g., N-acetyl-β-D-glucosaminidases) and glycosyltransferases.[4] By modifying the propyl aglycone or the sugar moiety, researchers can map the active site of these enzymes, leading to the design of potent and selective inhibitors for therapeutic use, such as in lysosomal storage diseases or cancer.[9]

-

Probing Protein-Carbohydrate Interactions: As a stable, non-hydrolyzable mimic of terminal GlcNAc residues, it is used in biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR to study the binding affinity and specificity of lectins and other carbohydrate-binding proteins.[10] These studies are fundamental to understanding cell recognition, signaling, and pathogen adhesion.

-

Drug Development: N-acetylglucosamine derivatives are precursors for a wide range of therapeutically relevant molecules.[11] Propyl β-D-GlcNAc can act as a foundational scaffold for creating glycoconjugates, glycomimetics, or glycodendrimers with potential applications in anti-inflammatory, anti-cancer, or anti-infective therapies.[4][12]

Conclusion

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is more than just a simple sugar derivative; it is a versatile and indispensable tool for the scientific community. Its synthesis, grounded in fundamental principles of carbohydrate chemistry, provides reliable access to a molecule that unlocks deeper insights into the biological roles of glycans. From elucidating enzymatic mechanisms to serving as a starting point for novel drug discovery campaigns, Propyl β-D-GlcNAc will continue to be a compound of high interest and utility for researchers dedicated to advancing the frontiers of glycobiology and medicine.

References

-

Zhang, Q., Wang, C., Zhang, Z., & Wang, F. (2021). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis, 16(3), 578-587. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α- and β-C-glycosides of N-acetylglucosamine. Retrieved from [Link]

-

Lee, J., & Lee, K. (2014). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. Bulletin of the Korean Chemical Society, 35(5), 1441-1446. Retrieved from [Link]

-

Zhang, Q., Wang, C., Zhang, Z., & Wang, F. (2021). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry, 19(22), 4937-4944. Retrieved from [Link]

-

Demkó, A., et al. (2014). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 391, 49-57. Retrieved from [Link]

-

Kaifu, R., Iiji, T., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-117. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Retrieved from [Link]

-

Singh, S., Crout, D. H., & Packwood, J. (1995). Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae. Carbohydrate Research, 279, 321-325. Retrieved from [Link]

-

Plou, F. J., et al. (1998). Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of primeverose. Carbohydrate Research, 311(1-2), 79-83. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside. Retrieved from [Link]

-

NebuChem. (n.d.). NebuChem™ Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Retrieved from [Link]

-

Kiss, M., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 26(11), 3295. Retrieved from [Link]

-

PubChem. (n.d.). 2-acetamido-2-deoxy-beta-D-glucopyranose(beta1-4). Retrieved from [Link]

-

Bolton, C. H., Hough, L., & Khan, M. Y. (1966). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. Biochemical Journal, 101(1), 184-190. Retrieved from [Link]

-

Pukl, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4584. Retrieved from [Link]

-

O'Keefe, B. R., et al. (2017). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Journal of Virology, 91(23), e01138-17. Retrieved from [Link]

-

Pinter, K., & Kishi, Y. (1984). S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons as potential chemotherapeutic agents and N-acetyl-beta-D-glucosaminidase inhibitors. Carbohydrate Research, 126(1), 27-43. Retrieved from [Link]

-

Piens, N., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152, 481-487. Retrieved from [Link]

-

Raboni, S., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206. Retrieved from [Link]

-

Protein Data Bank Japan. (n.d.). NAG - 2-acetamido-2-deoxy-beta-D-glucopyranose. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. PROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE CAS#: 70832-36-9 [amp.chemicalbook.com]

- 4. S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons as potential chemotherapeutic agents and N-acetyl-beta-D-glucosaminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synthose.com [synthose.com]

- 6. NebuChem™ Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside [nebulabio.cn]

- 7. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 98346-06-6 | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside - AiFChem [aifchem.com]

- 9. n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide to its Biological Significance and Applications

Abstract

This technical guide provides a comprehensive overview of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a key synthetic building block and research tool in the field of glycobiology. While its primary utility lies in the synthesis of complex N-acetylglucosamine-containing structures, this document explores its known biological activities and extrapolates its potential roles based on the behavior of structurally related compounds. We delve into its function as a glycosyl acceptor for specific enzymes, its potential as a substrate for glycosidases, and its broader applications in the development of glycosylation inhibitors and probes for studying cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Versatile Role of N-Acetylglucosamine Glycosides

N-acetylglucosamine (GlcNAc) is a fundamental monosaccharide integral to a vast array of biological structures and processes. From forming the backbone of bacterial cell walls to its presence in complex glycans that mediate cell-cell recognition and signaling in mammals, the functional diversity of GlcNAc is profound. Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Propyl-β-GlcNAc) is a synthetic derivative of GlcNAc that serves as a valuable tool for glycobiologists. Its propyl aglycone provides a hydrophobic handle that can influence its solubility and interactions with enzymes, while the core GlcNAc moiety retains the essential features for recognition by various carbohydrate-active enzymes.

This guide will elucidate the established and potential biological activities of Propyl-β-GlcNAc, providing a framework for its application in research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Propyl-β-GlcNAc is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 70832-36-9 | [1] |

| Molecular Formula | C₁₁H₂₁NO₆ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| IUPAC Name | Propyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Melting Point | 186-189 °C (decomposes) | [2] |

| Solubility | Soluble in water and polar organic solvents. |

Established Biological Activity: A Glycosyl Acceptor for Chitin Oligosaccharide Synthase

The most clearly defined biological activity of Propyl-β-GlcNAc is its role as a glycosyl acceptor for the chitin oligosaccharide synthase NodC from the nitrogen-fixing bacterium Mesorhizobium loti.

NodC is a crucial enzyme in the biosynthesis of Nod factors, lipochitooligosaccharides that act as signaling molecules in the symbiotic relationship between rhizobia and leguminous plants. This enzyme is a glycosyltransferase that polymerizes GlcNAc residues to form the chitin backbone of Nod factors.

Mechanism of Action

In the enzymatic reaction catalyzed by NodC, Propyl-β-GlcNAc serves as an acceptor substrate. The enzyme transfers a GlcNAc moiety from the donor substrate, UDP-GlcNAc, to the non-reducing end of Propyl-β-GlcNAc, thereby elongating the carbohydrate chain. This specific acceptor capability underscores the utility of Propyl-β-GlcNAc in studying the kinetics and substrate specificity of chitin synthases and related glycosyltransferases.

Experimental Protocol: Assay of NodC Activity using Propyl-β-GlcNAc as an Acceptor

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl₂), a known concentration of purified NodC enzyme, and the donor substrate UDP-[¹⁴C]GlcNAc.

-

Initiation of Reaction: Initiate the reaction by adding Propyl-β-GlcNAc to the reaction mixture. A typical concentration range to explore would be from 0.1 mM to 10 mM to determine the Michaelis-Menten kinetics.

-

Incubation: Incubate the reaction mixture at the optimal temperature for NodC activity (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Terminate the reaction by adding a quenching solution, such as 1 M HCl or by heat inactivation.

-

Separation of Products: Separate the radiolabeled product, Propyl-(GlcNAc)₂, from the unreacted UDP-[¹⁴C]GlcNAc using a suitable chromatographic method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radioactivity incorporated into the product using liquid scintillation counting or phosphorimaging.

-

Data Analysis: Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) for Propyl-β-GlcNAc.

Caption: Workflow for assaying NodC glycosyltransferase activity.

Potential Biological Activities and Applications

While direct evidence for other biological activities of Propyl-β-GlcNAc is limited, the behavior of structurally similar N-acetylglucosaminides allows for informed hypotheses about its potential roles and applications.

Potential Substrate for β-N-Acetylglucosaminidases

β-N-Acetylglucosaminidases (GlcNAcases) are ubiquitous enzymes that cleave terminal N-acetylglucosamine residues from glycoconjugates. Given its β-linkage and terminal GlcNAc moiety, it is highly probable that Propyl-β-GlcNAc can serve as a substrate for these enzymes.

The enzymatic hydrolysis of Propyl-β-GlcNAc would yield N-acetylglucosamine and propanol. This property could be exploited for the development of novel chromogenic or fluorogenic substrates for the detection of GlcNAcase activity. For instance, modification of the propyl aglycone with a chromophore that is released upon enzymatic cleavage could provide a sensitive method for quantifying enzyme activity in biological samples. This approach has been successfully used with other glycosides for diagnosing conditions associated with altered GlcNAcase levels, such as kidney damage and certain cancers.[3]

Potential Inhibitor of Glycosyltransferases

Glycosyltransferases are key enzymes in the synthesis of glycans and are attractive targets for drug development.[4] Analogs of acceptor substrates can act as competitive inhibitors of these enzymes. By binding to the active site without being efficiently glycosylated, they can block the synthesis of specific glycan structures. While Propyl-β-GlcNAc itself acts as an acceptor for NodC, modifications to its structure could convert it into an inhibitor. For example, deoxygenation or fluorination at key positions on the pyranose ring could disrupt the catalytic mechanism, transforming it from a substrate to an inhibitor. Such "slow reacting acceptor-analogues" have been shown to inhibit glycosylation by other glycosyltransferases.[5]

Primer for Oligosaccharide Synthesis in Cellular Systems

Studies have demonstrated that alkyl N-acetylglucosaminides with longer alkyl chains, such as dodecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, can act as primers for the synthesis of complex oligosaccharides in living cells.[6] These lipid-linked saccharides can be taken up by cells and serve as acceptor substrates for intracellular glycosyltransferases, leading to the assembly of neolacto-series oligosaccharides.[6] While the shorter propyl chain of Propyl-β-GlcNAc may result in less efficient membrane association, its potential as a primer for oligosaccharide synthesis, particularly in cell-free systems or with permeabilized cells, warrants investigation.

Caption: Potential mechanism of Propyl-β-GlcNAc as a primer for glycosylation.

Synthesis and Chemical Applications

Propyl-β-GlcNAc is primarily valued as a synthetic intermediate. Its chemical synthesis is well-established, typically involving the glycosylation of propanol with a suitable N-acetylglucosamine donor. It is commercially available from various suppliers.[1][2]

Its primary application is as a starting material for the synthesis of more complex N-acetylglucosamine-containing molecules. The propyl group can be functionalized or replaced, and the hydroxyl groups of the sugar can be selectively protected and modified to build intricate glycan structures. These synthetic derivatives are essential for:

-

Developing specific enzyme inhibitors: As discussed, targeted modifications can convert this substrate into a potent inhibitor.

-

Creating probes for studying protein-carbohydrate interactions: Attaching reporter molecules like fluorophores or biotin to Propyl-β-GlcNAc allows for the investigation of lectin binding and other recognition events.

-

Synthesizing standards for analytical applications: Well-defined oligosaccharides synthesized from Propyl-β-GlcNAc are crucial for the calibration and validation of analytical methods like mass spectrometry and HPLC.

Future Directions and Conclusion

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a versatile molecule with a confirmed role as a glycosyl acceptor and significant potential for broader applications in glycobiology. Future research should focus on:

-

Systematic evaluation of its substrate activity with a panel of mammalian and microbial β-N-acetylglucosaminidases.

-

Exploration of its potential as a primer for oligosaccharide synthesis in various cell lines and in vitro systems.

-

Design and synthesis of derivatives with modified aglycones or sugar moieties to create specific inhibitors of glycosyltransferases and glycosidases.

-

Investigation of its effects on O-GlcNAcylation dynamics, a critical regulatory post-translational modification, although this would likely require its metabolic conversion to UDP-GlcNAc, which is not its primary expected fate.

References

-

Nakagawa, T., et al. (2011). Preparation, characterization, and biological evaluation of 6(I),6(IV)-di-O-[α-l-fucopyranosyl-(1→6)-2-acetamido-2-deoxy-β-d-glucopyranosyl]-cyclomaltoheptaose and 6-O-[α-l-fucopyranosyl-(1→6)-2-acetamido-2-deoxy-β-d-glucopyranosyl]-cyclomaltoheptaose. Carbohydrate Research, 346(13), 1792-800. [Link]

-

Zhang, X., et al. (2018). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents, 21(5), 635-644. [Link]

-

Posci, A., et al. (1990). "VRA-GlcNAc": novel substrate for N-acetyl-beta-D-glucosaminidase applied to assay of this enzyme in urine. Clinical Chemistry, 36(11), 1884-8. [Link]

-

Helier Scientific Ltd. Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52). [Link]

-

Brockhausen, I. (2006). Inhibition of glycosyltransferase activities as the basis for drug development. Expert Opinion on Therapeutic Patents, 16(3), 305-322. [Link]

-

Kaighn, M. E., & Cahn, R. D. (1973). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose and its inhibitory activity against lectins. Carbohydrate Research, 28(1), 147-153. [Link]

-

Varki, A., et al. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]

-

Kajihara, Y., et al. (1992). Methyl-3-O-(2-acetamido-2-deoxy-6-thio-beta-D-glucopyranosyl)-beta- D-galactopyranoside: A Slow Reacting Acceptor-Analogue Which Inhibits Glycosylation by UDP-D-galactose-N-acetyl-D-glucosamine-(1----4)-beta-D-galactosyltransferase. Carbohydrate Research, 229(1), C5-9. [Link]

-

PubChem. Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. [Link]

-

Tóth, M., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(18), 4235. [Link]

-

Paul, B., & Korytnyk, W. (1984). S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons as potential chemotherapeutic agents and N-acetyl-beta-D-glucosaminidase inhibitors. Carbohydrate Research, 126(1), 27-43. [Link]

-

Serbian, I., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Medicinal Chemistry Research, 30(4), 949-959. [Link]

-

Inagaki, M., et al. (2000). New alpha-selective thermal glycosylation of acetyl-protected 2-acetamido-2-deoxy-beta-D-glucopyranosyl diphenylphosphinate. Bioscience, Biotechnology, and Biochemistry, 64(10), 2133-9. [Link]

-

Somogyi, L., et al. (2012). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 358, 47-55. [Link]

-

Chen, X., & Wu, P. (2011). N-Acetylglucosamine: Production and Applications. Marine Drugs, 9(12), 2483-2516. [Link]

-

Armand, S., et al. (1998). Endo-N-acetyl-beta-D-glucosaminidases and their potential substrates: structure/function relationships. Biochimica et Biophysica Acta, 1425(2), 261-75. [Link]

-

Tsubokura, K., et al. (2008). Glycosylation of dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and dodecyl beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as saccharide primers in cells. Carbohydrate Research, 343(5), 831-8. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. synthose.com [synthose.com]

- 3. Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52) | Helier Scientific ltd [helierscientific.com]

- 4. Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl-3-O-(2-acetamido-2-deoxy-6-thio-beta-D-glucopyranosyl)-beta- D-galactopyranoside: a slow reacting acceptor-analogue which inhibits glycosylation by UDP-D-galactose-N-acetyl-D-glucosamine-(1----4)-beta-D-galactosyltra nsf erase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosylation of dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and dodecyl beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as saccharide primers in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for this compound. While direct literature on this specific molecule is sparse, its structural analogy to N-acetyl-beta-D-glucosamine (GlcNAc) strongly suggests its role as a modulator of the O-GlcNAc signaling pathway. This document, therefore, elucidates the core principles of O-GlcNAcylation, a critical post-translational modification, and posits that this compound functions as a competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. We will delve into the biochemical pathways, the cellular consequences of OGA inhibition, and provide detailed experimental protocols for investigating these effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of modulating O-GlcNAc cycling.

Introduction: The O-GlcNAc Cycle - A Dynamic Regulator of Cellular Function

In the landscape of post-translational modifications (PTMs), O-GlcNAcylation stands out for its simplicity and profound impact. It involves the attachment of a single sugar molecule, O-linked N-acetylglucosamine (O-GlcNAc), to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike complex glycosylation that occurs in the secretory pathway, O-GlcNAcylation is a dynamic and reversible process, akin to phosphorylation, that regulates a vast array of cellular processes.[4][5]

The levels of O-GlcNAcylation are tightly controlled by the coordinated action of two enzymes:

-

O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc from the donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[6][7][8]

-

O-GlcNAcase (OGA): Catalyzes the removal of O-GlcNAc from modified proteins.[6][7][9]

This dynamic interplay, often referred to as the O-GlcNAc cycle, acts as a crucial nutrient sensor, linking metabolic status to the regulation of signaling pathways, transcription, and protein stability.[10][11] Dysregulation of O-GlcNAcylation has been implicated in a host of human diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3][5][12] Consequently, the enzymes of the O-GlcNAc cycle, particularly OGA, have emerged as attractive therapeutic targets.[9][13][14][15]

This compound, by its chemical nature, is a structural mimic of the N-acetylglucosamine moiety cleaved by OGA. This guide will operate on the well-founded hypothesis that its primary mechanism of action is the competitive inhibition of OGA, leading to a global increase in cellular O-GlcNAcylation.

The Hexosamine Biosynthetic Pathway (HBP): Fueling O-GlcNAcylation

The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP). This pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism, typically utilizing 2-5% of total cellular glucose.[2][10] This positions the HBP and, by extension, O-GlcNAcylation as a critical sensor of the cell's metabolic state.[11] Under conditions of high nutrient flux, UDP-GlcNAc levels rise, leading to increased O-GlcNAcylation of target proteins.

Core Mechanism of Action: Competitive Inhibition of O-GlcNAcase (OGA)

We propose that this compound acts as a competitive inhibitor of OGA. The catalytic mechanism of OGA involves the recognition and binding of the O-GlcNAc moiety on substrate proteins within its active site. As a structural analog of N-acetylglucosamine, the propyl glycoside can occupy this active site, thereby preventing the enzyme from binding to and hydrolyzing O-GlcNAc from its natural protein substrates.

This inhibition leads to a decrease in the overall rate of O-GlcNAc removal, shifting the equilibrium of the O-GlcNAc cycle towards a state of hyper-O-GlcNAcylation. The accumulation of O-GlcNAc on a multitude of proteins is the primary downstream consequence of OGA inhibition and the foundation for its diverse cellular effects.

Cellular Consequences of Increased O-GlcNAcylation

The elevation of global O-GlcNAc levels through OGA inhibition has profound and widespread effects on cellular physiology.

Crosstalk with Phosphorylation

O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues. This creates a dynamic interplay where the two modifications can be mutually exclusive, leading to a "yin-yang" relationship.[1] By increasing O-GlcNAcylation, OGA inhibitors can effectively block phosphorylation at specific sites. This is particularly relevant in the context of neurodegenerative diseases, where the hyperphosphorylation of the tau protein is a key pathological hallmark.[16] Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation, thereby preventing its aggregation into neurofibrillary tangles.[13][14][16]

Regulation of Protein Stability and Aggregation

O-GlcNAcylation can influence protein stability and prevent aggregation. For instance, in addition to tau, the O-GlcNAcylation of α-synuclein, a protein implicated in Parkinson's disease, has been shown to inhibit its fibrillization.[13][15] This suggests a general neuroprotective role for increased O-GlcNAcylation by maintaining protein homeostasis.[12][15]

Modulation of Transcription and Gene Expression

Many transcription factors, including c-Myc, p53, and NF-κB, are regulated by O-GlcNAcylation.[1][10] This modification can affect their stability, nuclear localization, DNA binding affinity, and interaction with other components of the transcriptional machinery.[1] For example, O-GlcNAcylation of the transcription factor Sp1 enhances its stability and transcriptional activity.[1][2] By modulating the activity of these key regulators, OGA inhibitors can exert significant control over gene expression programs related to cell growth, metabolism, and stress response.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action for this compound, the following experimental workflows are recommended.

In Vitro OGA Activity Assay

This protocol describes a continuous kinetic assay using a fluorogenic substrate to determine the inhibitory potency (IC₅₀) of a test compound against purified human OGA.

Principle: The assay utilizes 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), a non-fluorescent substrate. OGA cleaves the GlcNAc moiety, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The rate of increase in fluorescence is directly proportional to OGA activity.

Materials:

-

Recombinant human OGA enzyme

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)

-

Assay Buffer: 50 mM MES, 50 mM NaCl, 1 mM DTT, pH 6.5

-

Stop Solution: 0.5 M Sodium Carbonate, pH 10.5

-

Test Compound: this compound, dissolved in DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.

-

In the microplate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.

-

Add 48 µL of OGA enzyme diluted in Assay Buffer to each well to a final concentration of ~1 nM.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of 4-MUG substrate solution (final concentration equal to its Kₘ value, typically ~50 µM) to all wells.

-

Immediately place the plate in the fluorescence reader, pre-set to 37°C.

-

Measure the fluorescence intensity every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular O-GlcNAcylation Level Assessment by Western Blot

This protocol assesses the ability of the test compound to increase total O-GlcNAcylation levels in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

Test Compound: this compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibodies:

-

Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM) or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Data Analysis:

-

Perform densitometric analysis of the bands.

-

Normalize the total O-GlcNAc signal in each lane to the corresponding loading control signal.

-

Compare the normalized O-GlcNAc levels in the compound-treated samples to the vehicle control to determine the fold-increase.

-

Data Summary: Comparative Analysis of OGA Inhibitors

| Inhibitor | Chemical Class | IC₅₀ (Human OGA) | Mechanism | Reference |

| PUGNAc | GlcNAc-oxime | ~50 nM | Competitive | [17] |

| Thiamet-G | GlcNAc-thiazoline | ~21 nM | Competitive (Covalent) | [16] |

| MK-8719 | Non-sugar mimetic | ~6.5 nM | Competitive | |

| ASN90 | Non-sugar mimetic | ~12 nM | Competitive | [13] |

Conclusion and Future Directions

This compound, based on its chemical structure, is poised to act as a competitive inhibitor of O-GlcNAcase. This mechanism of action places it within a promising class of compounds that can elevate global O-GlcNAcylation, a post-translational modification with profound regulatory roles. The downstream consequences of OGA inhibition, including the reduction of tau hyperphosphorylation and the stabilization of key cellular proteins, underscore the therapeutic potential of such molecules in neurodegenerative diseases, diabetes, and oncology.

The experimental protocols detailed in this guide provide a clear roadmap for the rigorous validation of this proposed mechanism and the characterization of the compound's cellular activity. Future research should focus on determining the kinetic parameters of OGA inhibition by this compound, assessing its selectivity against other glycosidases, and exploring its efficacy in disease-relevant cellular and animal models. Such studies will be instrumental in unlocking the full research and therapeutic potential of this and similar OGA inhibitors.

References

-

Ma, J., & Hart, G. W. (2014). O-GlcNAcylation and disease. Journal of Biological Chemistry, 289(50), 34458-34465. [Link]

-

Kim, E. J., & Park, J. W. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Proteomics, 17(21), 1700144. [Link]

-

Zachara, N. E., & Hart, G. W. (2006). Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis. Glycobiology, 16(7), 1R-9R. [Link]

-

Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors - Cognitive Vitality Reports. [Link]

-

Patsnap. (2024). What are OGA inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Yang, X., & Qian, K. (2017). O-GlcNAcylation: a new cancer hallmark. Journal of Cancer, 8(1), 25-33. [Link]

-

Slawson, C., & Hart, G. W. (2011). O-GlcNAcylation: a nexus for nutrient sensing, signaling, and cell-cell interactions. Journal of Biological Chemistry, 286(2), 791-798. [Link]

-

Chatham, J. C., & Hart, G. W. (2021). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology, 11(3), 200373. [Link]

-

Permanne, B., Sand, A., Ousson, S., Nény, M., Hantson, J., Schubert, R., ... & Beher, D. (2022). O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. ACS chemical neuroscience, 13(9), 1296-1314. [Link]

-

Martínez-Crespo, G., & de Lera, Á. R. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert opinion on therapeutic patents, 31(12), 1117-1154. [Link]

-

Pathak, S., & Walker, S. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate chemistry, 25(8), 1434-1440. [Link]

-

Hidetaka, O., & Walker, S. (2015). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate chemistry, 26(2), 161-167. [Link]

-

Corzana, F., & Busto, J. H. (2021). Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. Chemical Society Reviews, 50(1), 354-380. [Link]

-

Yuzwa, S. A., Macauley, M. S., Heinonen, J. E., Shan, X., Dennis, R. J., He, Y., ... & Vocadlo, D. J. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature chemical biology, 4(8), 483-490. [Link]

-

Dehennaut, V., & Lefebvre, T. (2020). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. Journal of Biological Chemistry, 295(42), 14286-14302. [Link]

-

St-Pierre, Y., & Hart, G. W. (2020). Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease. Frontiers in endocrinology, 11, 617. [Link]

-

Vocadlo, D. J., & Bertozzi, C. R. (2004). A chemical approach for identifying O-GlcNAc-modified proteins in cells. Angewandte Chemie International Edition, 43(40), 5338-5342. [Link]

Sources

- 1. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of O-GlcNAcylation in Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A chemical approach for identifying O-GlcNAc-modified proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Versatile Substrate for Enzymatic Studies and Glycan Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic monosaccharide derivative that serves as a valuable tool in glycobiology and enzymology. As a stable analogue of a terminal N-acetylglucosamine (GlcNAc) residue, it is an effective substrate for enzymes that recognize and process β-linked GlcNAc, most notably β-N-acetylhexosaminidases. Its utility extends from fundamental enzyme characterization and kinetic studies to its application as a glycosyl acceptor in the chemo-enzymatic synthesis of complex oligosaccharides. This guide provides an in-depth exploration of its enzymatic interactions, core applications, and detailed protocols for its use in the laboratory, offering field-proven insights for researchers and drug development professionals.

Introduction: The Molecular Profile and Significance

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a non-chromogenic and non-fluorogenic substrate whose structure mimics the terminal end of various natural glycans. The molecule consists of an N-acetylglucosamine sugar ring linked via a β-glycosidic bond to a simple propyl aglycone. This propyl group provides stability and makes the compound a useful tool for specific applications where the release of a simple, non-interfering alcohol is desired or when the molecule is used as a building block for larger structures.[1]

Structure and Physicochemical Properties

The simplicity of the propyl aglycone makes this substrate ideal for fundamental studies of enzyme-substrate interaction without the electronic or steric interference that can arise from more complex reporter groups.

| Property | Value | Source(s) |

| CAS Number | 70832-36-9 | [2] |

| Molecular Formula | C₁₁H₂₁NO₆ | [3] |

| Molecular Weight | 263.29 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 167-168 °C | [1] |

| Synonyms | Propyl N-Acetyl-β-D-glucosaminide | [1] |

The Enzymatic Landscape: Glycosidases and Glycosyltransferases

The key to the utility of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside lies in its recognition by specific classes of carbohydrate-active enzymes.

Primary Target: β-N-Acetylhexosaminidases (EC 3.2.1.52)

The most prominent enzymes that act on this substrate are the β-N-acetylhexosaminidases, which belong to the Glycoside Hydrolase family 20 (GH20).[4] These are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing N-acetyl-D-hexosamine residues in glycoconjugates.

-

Biological Function: In humans, these enzymes are critical for the lysosomal degradation of sphingolipids, glycoproteins, and glycosaminoglycans.

-

Key Isozymes:

-

Hexosaminidase A (HexA): A heterodimer essential for the degradation of GM2 gangliosides. Deficiencies in HexA lead to Tay-Sachs disease.[5]

-

Hexosaminidase B (HexB): A homodimer that cleaves a broader range of substrates. Deficiencies in both HexA and HexB result in Sandhoff disease.

-

-

Mechanism of Action: These enzymes utilize a substrate-assisted catalytic mechanism involving the C2-acetamido group of the GlcNAc residue to cleave the β-glycosidic bond, releasing the sugar and the aglycone (in this case, propanol).

A Key Building Block: Application as a Glycosyl Acceptor

Beyond its role as a substrate for hydrolases, Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is an excellent glycosyl acceptor in reactions catalyzed by glycosyltransferases. For instance, it is used in the synthesis of N-acetylglucosamine derivatives by enzymes such as the chitin oligosaccharide synthase NodC from Mesorhizobium loti.[1] In this context, the enzyme transfers a sugar moiety from a donor substrate (like UDP-GlcNAc) to the propyl-GlcNAc acceptor, elongating the carbohydrate chain.

Core Applications in Research and Development

The unique properties of this substrate lend it to several key applications in both academic research and pharmaceutical development.

-

Probing Enzyme Kinetics and Specificity: The simple structure allows for the precise study of enzyme kinetics and substrate specificity without the potential confounding effects of larger aglycones.

-

Inhibitor Screening: It can serve as the substrate in assays designed to screen for and characterize inhibitors of β-N-acetylhexosaminidases, which are therapeutic targets for various diseases.

-

Synthetic Carbohydrate Chemistry: As a glycosyl acceptor, it is a foundational component for the enzymatic synthesis of defined oligosaccharides, which can be used as standards, probes, or therapeutic agents.[1]

Methodologies and Experimental Protocols

The trustworthiness of any protocol relies on a clear understanding of its underlying principles. While Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is an excellent substrate, its propyl aglycone is not easily detected. Therefore, standard protocols often employ analogous substrates with chromogenic (e.g., p-nitrophenyl) or fluorogenic (e.g., 4-methylumbelliferyl) leaving groups for convenient quantification.[5][6][7] The following protocol is described using a chromogenic analogue, as the enzymatic principle and workflow are identical.

Protocol: Characterizing β-N-Acetylhexosaminidase Activity via a Chromogenic Assay

This protocol provides a robust method for measuring the activity of β-N-acetylhexosaminidase using p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as the substrate. The principle is the enzymatic cleavage of the substrate to release p-nitrophenol, which is yellow at an alkaline pH and can be quantified by measuring its absorbance at 405 nm.

Causality Behind Experimental Choices:

-

Buffer: A citrate-phosphate buffer at pH 4.5 is used because it is optimal for the acidic environment of the lysosome, where these enzymes are naturally active.[6]

-

Stop Solution: A high-pH solution (e.g., sodium carbonate) is added to terminate the enzymatic reaction by denaturing the enzyme and, crucially, to deprotonate the released p-nitrophenol, causing the yellow color change necessary for detection.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 0.1 M citrate-phosphate buffer, pH 4.5.

-

Substrate Stock Solution: Dissolve pNP-GlcNAc in the assay buffer to a final concentration of 2 mM.

-

Enzyme Solution: Dilute the enzyme sample (e.g., purified HexA/HexB or cell lysate) in cold assay buffer to a concentration that yields a linear reaction rate over time.

-

Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

-

-

Reaction Setup (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 20 µL of the diluted enzyme solution to the sample wells. For a negative control, add 20 µL of buffer instead.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 20 µL of the 2 mM substrate stock solution to all wells.

-

Incubate the plate at 37°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction remains in the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding 100 µL of the 0.2 M sodium carbonate stop solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from the sample wells.

-

Calculate the concentration of released p-nitrophenol using a standard curve.

-

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

-

Caption: Workflow for a β-N-acetylhexosaminidase chromogenic assay.

Protocol: Propyl-GlcNAc as an Acceptor in Enzymatic Glycosylation

This protocol outlines the use of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside as an acceptor substrate for a glycosyltransferase, such as a chitin synthase, to produce a disaccharide.

Causality Behind Experimental Choices:

-

Donor Substrate: An activated sugar, typically a nucleotide sugar like UDP-GlcNAc, is required as the glycosyl donor. This provides the energy for the formation of the new glycosidic bond.

-

Divalent Cations: Many glycosyltransferases require a divalent cation, such as Mg²⁺ or Mn²⁺, as a cofactor for optimal activity.

-

Product Analysis: Since the product is not colored or fluorescent, its formation must be verified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer optimal for the specific glycosyltransferase (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).

-

Acceptor Substrate: Prepare a 10 mM stock solution of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the reaction buffer.

-

Donor Substrate: Prepare a 10 mM stock solution of UDP-GlcNAc.

-

Enzyme: Dilute the purified glycosyltransferase in reaction buffer.

-

-

Reaction Setup (microcentrifuge tube format):

-

To a 50 µL final reaction volume, add:

-

5 µL of 10 mM Propyl-GlcNAc (final concentration 1 mM)

-

5 µL of 10 mM UDP-GlcNAc (final concentration 1 mM)

-

5 µL of 10x Reaction Buffer

-

Purified enzyme (e.g., 1-5 µg)

-

Nuclease-free water to 50 µL.

-

-

-

Incubation:

-

Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C) for 1-4 hours.

-

-

Termination:

-

Terminate the reaction by heat inactivation (e.g., boiling at 100°C for 5 minutes).

-

Centrifuge the tube to pellet the denatured enzyme and collect the supernatant.

-

-

Product Analysis (HPLC):

-

Analyze the supernatant by HPLC, ideally using a carbohydrate analysis column.

-

Compare the chromatogram to standards for the acceptor (Propyl-GlcNAc) and the expected product (Propyl-β-GlcNAc-(1,4)-GlcNAc).

-

The appearance of a new peak with a different retention time corresponding to the product confirms the enzymatic reaction.

-

Caption: Pathway of enzymatic synthesis using Propyl-GlcNAc as an acceptor.

Conclusion and Future Perspectives

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a deceptively simple molecule with profound utility in modern glycobiology. While often overshadowed in routine assays by its chromogenic and fluorogenic counterparts, its strength lies in its structural simplicity, making it an invaluable tool for fundamental kinetic studies and as a foundational acceptor molecule for the enzymatic synthesis of complex carbohydrates. As the fields of drug development and personalized medicine increasingly focus on the intricate roles of glycans in disease, the precise tools used to study and build them, such as propyl-GlcNAc, will continue to be indispensable to the scientific community.

References

-

PubChem. Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. [Link]

-

MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [Link]

-

Laboratory of Biotransformation. Modified substrates for β-N-acetylhexosaminidases: Application in synthesis and mechanistic studies. [Link]

Sources

- 1. This compound CAS#: 70832-36-9 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C11H21NO6 | CID 18805105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]

- 5. rpicorp.com [rpicorp.com]

- 6. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase [mdpi.com]

- 7. scbt.com [scbt.com]

The Role of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Glycobiology Research

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic monosaccharide that serves as a fundamental tool in the field of glycobiology. While structurally simple, its utility is significant and multifaceted. This guide elucidates its core applications as a non-chromogenic substrate for kinetic analysis of β-hexosaminidases, a crucial competitor in enzyme inhibition assays, and a versatile glycosyl acceptor in the chemo-enzymatic synthesis of complex oligosaccharides. By providing detailed protocols and exploring the mechanistic basis for its use, this document offers researchers a comprehensive understanding of how this compound can be effectively integrated into experimental designs to probe enzyme function, discover novel inhibitors, and advance synthetic glycobiology.

Introduction: A Foundational Tool in the Glycoscientist's Arsenal

Glycobiology, the study of the structure, synthesis, and biology of saccharides, relies on a diverse toolkit of chemical probes to elucidate the function of carbohydrates and the enzymes that process them.[1] The N-acetyl-β-D-glucosamine (GlcNAc) motif is one of the most ubiquitous monosaccharides in nature, playing critical roles in protein glycosylation, cellular signaling, and the structure of chitin.[2][3] Consequently, the enzymes that add, remove, or modify GlcNAc are of immense biological interest and are frequent targets for therapeutic development.

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a synthetically accessible and stable analog of a terminal GlcNAc residue. Its defining feature is the propyl aglycone—a simple, hydrophobic group attached via a β-glycosidic linkage. Unlike more complex reporter groups (e.g., nitrophenyl or umbelliferyl), the propyl group is biochemically inert and does not generate a colorimetric or fluorescent signal upon cleavage. This characteristic, far from being a limitation, is the very source of its utility in specific, controlled experimental contexts.

Table 1: Physicochemical Properties of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside

| Property | Value | Reference |

| CAS Number | 70832-36-9 | [4] |

| Molecular Formula | C₁₁H₂₁NO₆ | [4] |

| Molecular Weight | 263.29 g/mol | [4] |

| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | [5] |

| Form | White to off-white solid | [6] |

| Melting Point | 186-189 °C (dec.) | [5] |

Core Application: A Substrate for Glycoside Hydrolases

The primary role of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is as a substrate for β-N-acetylhexosaminidases (HEXs), enzymes belonging to the GH20 glycoside hydrolase family.[7] These enzymes are responsible for cleaving terminal GlcNAc and N-acetyl-β-D-galactosamine (GalNAc) residues from glycoconjugates, a critical process in the lysosome for cellular homeostasis. Deficiencies in human HEX enzymes lead to devastating lysosomal storage disorders like Tay-Sachs and Sandhoff disease.[7][8]

Mechanism of Action: Substrate-Assisted Catalysis

GH20 family hexosaminidases utilize a substrate-assisted catalytic mechanism.[7] The 2-acetamido group of the GlcNAc moiety acts as an intramolecular nucleophile, attacking the anomeric carbon to displace the aglycone (the propyl group, in this case). This forms a transient oxazolinium ion intermediate, which is then hydrolyzed by water to release the free sugar. This mechanism is distinct from that of many other glycosidases, and understanding it is key to designing specific inhibitors.

Caption: General mechanism of GH20 family β-hexosaminidases.

Causality of Experimental Choice

While fluorogenic substrates like 4-Methylumbelliferyl-GlcNAc (4-MU-GlcNAc) are common for high-throughput screening, their cleavage products can interfere with certain downstream analyses.[8] Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is the substrate of choice when:

-

Authentic Kinetics are Required: It provides a simple aglycone without the steric bulk or electronic effects of larger reporter groups, offering a cleaner measurement of the enzyme's intrinsic catalytic parameters (Kₘ, kcat).

-

Downstream Analysis is Needed: The reaction products, propanol and GlcNAc, are less likely to interfere with subsequent analytical techniques like mass spectrometry or NMR compared to fluorescent phenols.

-

Coupled Enzyme Assays are Performed: It can be used in assays where the release of the aglycone is not the detected event, but rather the consumption of the substrate itself.

Experimental Protocol: Kinetic Analysis of β-Hexosaminidase

This protocol outlines a method to determine the Michaelis-Menten kinetic constants for a purified β-hexosaminidase using Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, with product formation monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified β-hexosaminidase (e.g., from Jack bean or human lysosome).

-

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside stock solution (e.g., 100 mM in water).

-

Assay Buffer: 0.1 M Sodium Citrate, pH 4.5 (or the optimal pH for the specific enzyme).

-

Quenching Solution: 1 M Sodium Carbonate.

-

HPLC system with a suitable column (e.g., C18 for propanol detection or an amino column for sugar analysis).

Procedure:

-

Prepare Substrate Dilutions: Serially dilute the substrate stock solution in Assay Buffer to create a range of concentrations (e.g., from 0.1x to 10x the expected Kₘ). A typical range might be 0.05 mM to 5 mM.

-

Enzyme Reaction:

-

For each substrate concentration, set up a reaction tube. Pre-warm 90 µL of the substrate dilution at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a pre-determined concentration of purified enzyme. Mix gently.

-

Incubate at 37°C. Time points should be taken within the linear range of the reaction (e.g., 5, 10, 15, 20 minutes).

-

Stop the reaction at each time point by transferring an aliquot to a tube containing an equal volume of Quenching Solution.

-

-

No-Enzyme Control: For each substrate concentration, run a parallel reaction where 10 µL of Assay Buffer is added instead of the enzyme solution. This serves as a baseline.

-

Quantification by HPLC:

-

Analyze the quenched reaction mixtures by HPLC to quantify the amount of propanol released.

-

Generate a standard curve using known concentrations of propanol to convert peak area to molar concentration.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) for each substrate concentration in µmol/min/mg of enzyme.

-

Plot v₀ versus substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

-

Caption: Experimental workflow for determining enzyme kinetics.

Application in Competitive Inhibition Studies

A powerful application of Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is in the screening and characterization of enzyme inhibitors. Many potent inhibitors of glycosidases are sought for therapeutic purposes, such as the O-GlcNAcase (OGA) inhibitors being investigated for neurodegenerative diseases.[9][10][11]

Principle of Competitive Inhibition

In this setup, the propyl-glycoside acts as a "silent" competitor. It binds to the enzyme's active site but its cleavage is not monitored. Instead, it competes with a "reporter" substrate (e.g., 4-MU-GlcNAc) that produces a fluorescent signal. A potential inhibitor will also compete for the active site. By measuring the decrease in the fluorescent signal, one can quantify the potency of the test inhibitor. This compound is ideal as a control competitor because it is known to bind the active site without introducing confounding signals.

Caption: Competition for the enzyme active site.

Utility as a Glycosyl Acceptor in Synthesis

Beyond its role in studying enzyme degradation, Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable building block in the synthesis of more complex carbohydrates. It can serve as a glycosyl acceptor in reactions catalyzed by glycosyltransferases. For example, it has been used as an acceptor for the Mesorhizobium loti chitin oligosaccharide synthase NodC, demonstrating its utility in building defined chitin fragments.[12]

Causality of Synthetic Choice

The propyl group provides several advantages in a synthetic context:

-

Solubility: It imparts a degree of hydrophobicity, which can aid in the solubility of the sugar in certain organic solvents used during reaction workup and purification.

-

Purification Handle: The propyl group allows for easy separation of the product from the unreacted, more polar sugar donors (like UDP-GlcNAc) using techniques such as reverse-phase chromatography.

-

Protective Group: It acts as a stable protecting group for the anomeric position, allowing for chemical modifications at other positions on the sugar ring.

Caption: Use as an acceptor in enzymatic synthesis.

Summary and Future Perspectives

Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a deceptively simple molecule that provides an elegant solution to several common challenges in glycobiology research. Its value lies in its simplicity—the inert propyl aglycone makes it an ideal tool for establishing baseline enzyme kinetics, serving as a predictable competitor in inhibition assays, and acting as a foundational building block for oligosaccharide synthesis. As research into the human glycome and its associated enzymes continues to expand, the demand for such fundamental, well-characterized tools will only grow. Future applications may involve its use in the development of novel activity-based probes or as a starting point for the synthesis of complex glycan standards for mass spectrometry and glycan array technologies.

References

-

Kaifu, R., & Osawa, T. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111–117. [Link]

-

Lee, H., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1103–1115. [Link]

-

Pokorny, M., Zissis, E., Fletcher, H. G., Jr, & Pravdić, N. (1974). The inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones and their isopropylidene derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase. Carbohydrate Research, 37(2), 321–329. [Link]

-

Zhang, P., et al. (2018). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents, 21(5), 625-634. [Link]

-

Nagy, V., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(24), 5899. [Link]

-

Macauley, M. S., & Vocadlo, D. J. (2010). Mechanism, structure, and inhibition of O-GlcNAc processing enzymes. Chemical Society Reviews, 39(11), 4411–4424. [Link]

-

Lee, H., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1103-1115. [Link]

-

Rosen, B. J., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(19), 8766-8789. [Link]

-

PubChem. (n.d.). 2-acetamido-2-deoxy-beta-D-glucopyranose. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Bolton, C. H., & Jeanloz, R. W. (1963). Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives. The Journal of Organic Chemistry, 28(11), 3228-3230. [Link]

-

Pauch, K., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(8), 4481. [Link]

-

K-W., K., & J., S. (1976). S-, N-, and O-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose with hydrophobic aglycons as potential chemotherapeutic agents and N-acetyl-beta-D-glucosaminidase inhibitors. Journal of Medicinal Chemistry, 19(10), 1254-1256. [Link]

-

Singh, S., Crout, D. H., & Packwood, J. (1995). Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae. Carbohydrate Research, 279, 321–325. [Link]

-

Wang, Z., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152(4), 441-447. [Link]

-

Schachter, H., et al. (1975). Enzymes Involved in the Biosynthesis of Glycoconjugates. A UDP-2-acetamido-2-deoxy-D-glucose: beta-D-galactopyranosyl-(1 Leads to 4). Journal of Biological Chemistry, 250(13), 4926-4934. [Link]

-

Hallam, T. J., & Hrycyna, C. A. (2017). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). Sensors (Basel, Switzerland), 17(10), 2269. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. SID 821877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine | C37H59N7O20 | CID 163626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. synthose.com [synthose.com]

- 6. Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside [cymitquimica.com]

- 7. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE CAS#: 70832-36-9 [amp.chemicalbook.com]

The Propyl Glycoside of N-Acetylglucosamine: A Versatile Tool in Glycobiology and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract